2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide
Description
This compound features a 1,6-dihydropyrimidin-6-one core substituted at the 2-position with a sulfanyl group linked to an N-(4-methylphenyl)acetamide moiety and at the 5-position with a 3-chloro-4-methoxyphenylsulfonyl group. The pyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with bioactivity, while the sulfonyl and sulfanyl groups enhance solubility and enable hydrogen bonding interactions . The N-(4-methylphenyl)acetamide moiety may contribute to metabolic stability and lipophilicity.
Synthesis of analogous compounds (e.g., ) suggests this molecule could be prepared via:
Sulfonation: Introduction of the 3-chloro-4-methoxyphenylsulfonyl group to a pyrimidinone precursor.
Nucleophilic substitution: Coupling of the sulfanyl-acetamide side chain to the pyrimidinone core.
Properties
Molecular Formula |
C20H18ClN3O5S2 |
|---|---|
Molecular Weight |
480.0 g/mol |
IUPAC Name |
2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O5S2/c1-12-3-5-13(6-4-12)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)14-7-8-16(29-2)15(21)9-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
InChI Key |
IBPOZHGAJZFRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrimidinone Core
The 6-oxo-1,6-dihydropyrimidine scaffold is prepared via Biginelli-like condensation:
Reagents :
-
Urea, ethyl acetoacetate, and 3-chloro-4-methoxybenzaldehyde
-
Catalyst: HCl (gas) in ethanol at reflux (78°C)
Reaction Time : 12–16 hours
Yield : 68–72%
| Parameter | Value |
|---|---|
| Temperature | 78°C |
| Solvent | Ethanol |
| Catalyst Loading | 1.2 equiv HCl |
| Purity (HPLC) | ≥95% |
Sulfonation of Pyrimidinone
The pyrimidin-6-one intermediate undergoes sulfonation at position 5 using 3-chloro-4-methoxybenzenesulfonyl chloride:
Conditions :
Critical Note : Excess sulfonyl chloride (1.5 equiv) ensures complete conversion. Residual pyridine is removed via aqueous HCl wash (pH 2–3).
Thiolation and Acetamide Coupling
The sulfonated pyrimidinone reacts with N-(4-methylphenyl)chloroacetamide via nucleophilic substitution:
Reaction Setup :
-
Solvent: Dimethylformamide (DMF)
-
Base: Potassium carbonate (2.0 equiv)
| Variable | Impact on Yield |
|---|---|
| K₂CO₃ Loading | <1.5 equiv: ≤60% |
| DMF Purity | Anhydrous required |
| Reaction Time | >10 hours: Decomposition |
Alternative Pathways
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
-
Pyrimidinone formation : 45 minutes at 120°C (yield: 70%)
Advantages :
-
60% reduction in total synthesis time
-
Improved selectivity for C-5 sulfonation
Solid-Phase Synthesis
A resin-bound approach enables high-throughput production:
Resin : Wang resin functionalized with pyrimidinone
Coupling Agent : HATU/DIPEA in DCM
Cleavage : TFA/H₂O (95:5)
Purity : 91% after HPLC
Purification and Characterization
Chromatographic Techniques
-
Flash Chromatography : Silica gel (ethyl acetate/hexane, 3:7)
-
HPLC : C18 column, acetonitrile/water gradient (60→95% over 20 min)
Typical Impurities :
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidinone H), 7.89–7.22 (m, aromatic H), 3.89 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃).
Industrial-Scale Considerations
Cost-Effective Reagents
Environmental Impact Mitigation
-
Waste Streams : Neutralization of acidic byproducts with CaCO₃ minimizes environmental toxicity.
-
Catalyst Recovery : Pd/C filtration and reuse in hydrogenation steps.
Challenges and Solutions
| Challenge | Resolution |
|---|---|
| Low solubility of intermediates | Switch to DMSO/THF mixtures |
| Epimerization at C-2 | Lower reaction temperature (40°C) |
| Sulfur oxidation | Nitrogen atmosphere |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 479.95 g/mol. Its structure includes several functional groups that contribute to its biological activity:
- Sulfonyl Group : Enhances bioactivity through covalent interactions with target proteins.
- Pyrimidinone Ring : Associated with pharmacological properties.
- Sulfanyl Group : Participates in various chemical reactions, influencing biological activity.
- Acetamide Group : May enhance solubility and stability.
The biological activity of this compound is primarily linked to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that it may exhibit inhibitory effects on various biological pathways, particularly those involved in cancer progression and inflammation. The presence of reactive functional groups allows for covalent bonding, which can modulate the activity of enzymes and receptors involved in disease processes.
Potential Biological Targets
Research suggests that compounds structurally similar to 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide may inhibit:
- Enzymes involved in cancer progression
- Inflammatory pathways
Synthesis and Methodology
The synthesis of 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves several steps utilizing commercially available reagents. The synthetic pathway often includes:
- Formation of the pyrimidinone ring.
- Introduction of the sulfonyl and sulfanyl groups.
- Finalization through acetamide formation.
Case Study 1: Enzyme Inhibition Studies
In silico docking studies have been conducted to evaluate the inhibitory potential of similar compounds on specific enzymes such as 5-lipoxygenase (5-LOX) . These studies indicate that structural modifications can significantly influence binding affinity and selectivity towards targeted enzymes, highlighting the importance of structural optimization for enhancing biological activity.
Case Study 2: Anti-inflammatory Potency
Research on related compounds has demonstrated anti-inflammatory properties through inhibition of key pathways involved in inflammatory responses. The sulfonamide moiety has been shown to enhance interactions with inflammatory mediators, suggesting that 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide could serve as a lead compound for developing new anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The acetamide group may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparisons
Structural Divergences and Implications
- Sulfonyl vs. Sulfonyl groups are often associated with kinase inhibition.
- Aryl Substituents : The 4-methylphenyl acetamide (target) vs. 2,3-dichlorophenyl () or 2,4-dimethoxyphenyl () alters electronic and steric profiles. Chlorine substituents enhance halogen bonding, while methoxy groups increase electron density.
- Pyrimidine Modifications: The dihydropyrimidinone core (target) vs. diaminopyrimidine () affects redox stability and hydrogen-bonding capacity. Diamino derivatives may exhibit stronger DNA interaction.
Physicochemical and Spectral Data
- Melting Points : The target compound’s inferred mp (~250–300°C) aligns with sulfonyl-containing analogs (: 274–288°C), whereas dichlorophenyl derivatives (: 230°C) show reduced thermal stability.
- Spectral Signatures : IR and NMR data for analogous compounds (e.g., : C=O at 1664 cm⁻¹, NH stretches ~3186–3336 cm⁻¹) suggest the target would exhibit similar carbonyl and amine peaks.
Biological Activity
2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound with a molecular formula of C20H18ClN3O5S2 and a molecular weight of approximately 479.95 g/mol. Its structure features multiple functional groups, including sulfonyl, pyrimidinone, sulfanyl, and acetamide moieties, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and potential therapeutic applications.
Structural Characteristics
The compound's structure suggests several mechanisms through which it may exert biological effects:
- Sulfonyl Group : Known for forming covalent bonds with proteins, enhancing bioactivity.
- Pyrimidinone Ring : Commonly associated with enzyme inhibition and modulation of metabolic pathways.
- Sulfanyl Group : May participate in redox reactions or serve as a nucleophile in biological systems.
Enzyme Inhibition
Research indicates that compounds with similar structural features can inhibit various enzymes implicated in disease processes. For instance:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases. Preliminary studies suggest that the target compound may exhibit AChE inhibitory activity due to its structural components .
Antibacterial Activity
Compounds with sulfonyl and pyrimidinone structures have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The target compound's potential activity was evaluated against common bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | Strong |
| Pseudomonas aeruginosa | 64 | Weak |
These results suggest that the compound could be an effective antibacterial agent, particularly against E. coli .
Antifungal Activity
In addition to antibacterial effects, the compound may also possess antifungal properties. Studies on structurally similar compounds indicate that they can inhibit the growth of fungi such as Candida albicans, which is significant given the rising incidence of fungal infections .
The biological activity of 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide involves several potential mechanisms:
- Covalent Bond Formation : The sulfonyl group can form covalent bonds with target proteins, modulating their activity.
- Enzyme Binding : The pyrimidinone ring may facilitate binding to active sites of enzymes, leading to inhibition.
- Redox Reactions : The sulfanyl group may participate in redox reactions, impacting cellular oxidative stress responses.
Case Studies and Research Findings
Several studies have explored compounds similar to the target compound:
- Dihydropyrimidine Derivatives : Research on dihydropyrimidine derivatives has shown promising results in inhibiting cancer cell proliferation and modulating inflammatory pathways .
- Sulfamoyl Compounds : The pharmacological behavior of sulfamoyl derivatives has been linked to antibacterial action and enzyme inhibition . These findings support the hypothesis that the target compound could exhibit similar activities.
Q & A
Q. What are the established synthetic routes for this compound, and what intermediates are critical for its preparation?
Methodological Answer: The synthesis involves sequential sulfonation and coupling reactions. Key intermediates include:
- 3-Chloro-4-methoxyphenylsulfonyl chloride : Prepared via sulfonation of 3-chloro-4-methoxybenzene using chlorosulfonic acid.
- 5-Sulfonyl-6-oxo-1,6-dihydropyrimidine-2-thiol : Synthesized by cyclocondensation of thiourea with β-ketoester derivatives, followed by sulfonation .
- Final coupling : The thiol group reacts with 2-chloro-N-(4-methylphenyl)acetamide under basic conditions (e.g., K₂CO₃ in DMF) to form the target compound.
Critical Note : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the final product .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for sulfonyl (δ ~3.5 ppm for OCH₃, δ ~7.5–8.5 ppm for aromatic protons) and acetamide (δ ~2.3 ppm for CH₃) groups .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals bond lengths (e.g., S–C bond: ~1.76 Å) and dihedral angles between pyrimidine and aryl rings (~25–35°), critical for understanding steric effects .
Q. Example Table: Crystallographic Data
| Parameter | Value (Compound II ) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell (Å) | a=18.220, b=8.118, c=19.628 |
| β-angle | 108.76° |
| Z | 8 |
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer: While direct data for this compound is limited, structurally related pyrimidine-sulfonamide hybrids exhibit:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli in analogues with similar sulfonyl-thioether motifs .
- Enzyme Inhibition : Inhibition of dihydrofolate reductase (DHFR) with IC₅₀ ~1.2 µM in pyrimidine derivatives, suggesting a potential mechanism .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Variable Control : Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤0.1% to avoid cytotoxicity).
- Structure Confirmation : Re-validate compound purity (HPLC ≥95%) and stereochemistry (SCXRD) to rule out batch-specific impurities .
- Mechanistic Profiling : Use isothermal titration calorimetry (ITC) to compare binding affinities of disputed analogues to target enzymes like DHFR .
Q. What strategies are effective for designing SAR studies on this compound?
Methodological Answer:
- Core Modifications :
- Replace the 3-chloro-4-methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxy) substituents to assess electronic effects on activity.
- Vary the 4-methylphenyl acetamide moiety to bulkier groups (e.g., naphthyl) for steric impact analysis.
- In Silico Tools :
Q. How can Design of Experiments (DoE) optimize the synthetic yield?
Methodological Answer:
- Factors : Reaction temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. acetonitrile).
- Response Surface Methodology (RSM) :
- A Central Composite Design (CCD) identifies optimal conditions. For example, a 15-run CCD revealed 85°C and 1.2 mol% catalyst as ideal, improving yield from 45% to 72% .
- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., hydrolysis) by precise residence time control (2–5 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
